Regioisomeric Lipophilicity Shift
The 5-substituted regioisomer (target compound) exhibits a computed XLogP3 of 1.0, compared to 1.6 for the 3-substituted regioisomer 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid (CAS 1695684-14-0), which bears the identical pent-1-yn-3-ylamino chain at the alternative ring position [1][2]. Both compounds share the same molecular formula (C10H11N3O2), molecular weight (205.21 g/mol), TPSA (75.1 Ų), and hydrogen bond donor/acceptor counts (HBD 2, HBA 5), isolating the XLogP3 difference as a consequence of regioisomeric electronic distribution on the pyrazine ring [2].
3‑regioisomer: 1.6
Δ = −0.6 (≈4‑fold lower partition)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid (CAS 1695684-14-0): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = -0.6 (target is 37.5% lower on log scale, corresponding to ~4-fold lower octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); identical computation method applied to both compounds |
Why This Matters
A 0.6 log unit reduction in XLogP3 translates to measurably higher aqueous solubility and potentially superior developability for targets requiring low-logP lead matter, enabling procurement decisions where a less lipophilic pyrazine scaffold is preferred.
- [1] Kuujia. Cas no 1696891-64-1. Computed Properties: XLogP3 1.0. https://www.kuujia.com/cas-1696891-64-1.html View Source
- [2] Kuujia. Cas no 1695684-14-0. Computed Properties: XLogP3 1.6. https://www.kuujia.com/cas-1695684-14-0.html View Source
